BenchChemオンラインストアへようこそ!

trans-Resveratrol 3-O-|A-D-Glucuronide

Pharmacokinetics Bioavailability Metabolite profiling

trans-Resveratrol 3-O-β-D-Glucuronide (R3G; CAS 387372-17-0) is a monoglucuronide conjugate of the stilbenoid polyphenol resveratrol, formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated Phase II metabolism. Following oral ingestion of resveratrol in humans, R3G constitutes one of the two most abundant circulating metabolites—alongside trans-resveratrol 3-O-sulfate (R3S)—with plasma concentrations that markedly exceed those of the parent aglycone.

Molecular Formula C20H20O9
Molecular Weight 404.4 g/mol
Cat. No. B13401368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Resveratrol 3-O-|A-D-Glucuronide
Molecular FormulaC20H20O9
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O
InChIInChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20?/m0/s1
InChIKeyQWSAYEBSTMCFKY-WAJMXFDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade trans-Resveratrol 3-O-β-D-Glucuronide: Core Identity and Pharmacological Context


trans-Resveratrol 3-O-β-D-Glucuronide (R3G; CAS 387372-17-0) is a monoglucuronide conjugate of the stilbenoid polyphenol resveratrol, formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated Phase II metabolism [1]. Following oral ingestion of resveratrol in humans, R3G constitutes one of the two most abundant circulating metabolites—alongside trans-resveratrol 3-O-sulfate (R3S)—with plasma concentrations that markedly exceed those of the parent aglycone [2]. Unlike resveratrol, R3G is a regiochemically defined metabolite and therefore serves as an authentic reference standard for quantitative bioanalysis in pharmacokinetic, toxicological, and clinical studies [3].

Why Generic Resveratrol or Its Sulfate Conjugate Cannot Replace trans-Resveratrol 3-O-β-D-Glucuronide in Analytical and Pharmacological Workflows


Resveratrol metabolites are not functionally interchangeable: R3G and R3S exhibit divergent behavior across multiple biochemical and pharmacological dimensions despite arising from the same parent compound. In vitro head-to-head comparisons demonstrate that R3G and R3S differentially regulate chemokine gene expression and SIRT1 mRNA levels in LPS-stimulated U-937 macrophages [1], display opposing effects on cell cycle arrest in colon cancer models (R3G induces G1 arrest; R3S has no significant effect) [2], and differ in their interaction profiles with cytochrome P450 enzymes and organic anion transporting polypeptides (OATPs) [3]. Substituting R3G with resveratrol aglycone or R3S without empirical justification therefore introduces systematic errors in bioanalytical method validation, pharmacokinetic modeling, and mechanistic pharmacology studies.

Quantitative Differentiation Evidence: trans-Resveratrol 3-O-β-D-Glucuronide Versus Closest Analogs


Dominance in Human Plasma Metabolic Profile: R3G as the Most Abundant Resveratrol Conjugate

Following oral administration of resveratrol in dogs (200–1200 mg/kg), the mean molecular-weight-adjusted AUC ratio of resveratrol glucuronide (R3G) to parent resveratrol ranged from 1 to 9, while the corresponding ratio for resveratrol sulfate (R3S) ranged from 2 to 11 [1]. However, in human studies, R3G is consistently reported as the predominant circulating metabolite alongside R3S, with plasma concentrations of both conjugates exceeding those of the parent aglycone after dietary-scale dosing [2]. This quantitative dominance establishes R3G as the analytically more critical conjugate to monitor in human pharmacokinetic and pharmacodynamic investigations.

Pharmacokinetics Bioavailability Metabolite profiling

Differential Anti-Proliferative Mechanism: R3G Induces G1 Cell Cycle Arrest Where Resveratrol and R3S Do Not

In a direct comparative study across three human colon cancer cell lines (Caco-2, HCT-116, CCL-228), R3G inhibited cell growth with IC50 values of 10.1–16.5 μM [1]. Critically, R3G and R4G each induced G1 phase cell cycle arrest in CCL-228 and Caco-2 cells, whereas resveratrol caused S phase arrest and R3S had no statistically significant effect on cell cycle distribution at all [1]. This qualitative mechanistic divergence—G1 arrest unique to the glucuronide conjugates—demonstrates that R3G engages a distinct signaling pathway (implicating A3 adenosine receptors and cyclin D1 depletion) not activated by either the parent aglycone or the sulfate metabolite.

Colon cancer Cell cycle arrest Antiproliferative

Divergent Immunomodulatory Activity: R3G Upregulates SIRT1 and Downregulates CXCR2 Distinctly from Sulfate Metabolites

In LPS-stimulated U-937 macrophages treated with physiologically relevant metabolite concentrations (1 μM), R3G selectively down-regulated CXCR2 surface protein expression by −5.33 ± 4.18% and up-regulated SIRT1 mRNA by 22.7 ± 17.9% relative to untreated LPS controls [1]. By contrast, R3S did not significantly modulate CXCR2 surface protein, while R4G produced a larger CXCR2 reduction of −15.2 ± 5.99% [1]. SIRT1 upregulation was observed with both R3G and R4G but was not reported for any sulfate metabolite under these conditions. Notably, sulfate metabolites (R3S, RdS) preferentially attenuated MCP-1 and IL-8 release—a profile not shared by R3G—confirming that glucuronide and sulfate conjugates regulate distinct inflammatory pathways [1].

Immunomodulation SIRT1 Chemokine regulation

Lack of Endothelial eNOS Activation: R3G Is Inactive Where Resveratrol Aglycone Is Active

A side-by-side comparison of resveratrol and its physiologically relevant sulfate and glucuronide metabolites on endothelial nitric oxide synthase (eNOS) activity demonstrated that, in contrast to resveratrol, none of the tested metabolites—including R3G—elevated eNOS enzyme activity or endothelial NO release, nor did they affect intracellular reactive oxygen species (ROS) levels [1]. This finding is of critical importance for cardiovascular research: the widely reported endothelial benefits of resveratrol cannot be automatically extrapolated to its glucuronide conjugate. R3G is pharmacologically silent in this assay system, a property that distinguishes it categorically from the parent compound.

Endothelial function eNOS Nitric oxide

CYP3A4 and OATP2B1 Inhibition: R3G as a Pharmacokinetic Interaction Risk Factor on Par with Resveratrol

R3G demonstrated similarly strong inhibitory action on CYP3A4 as resveratrol itself, and exhibited comparable inhibitory potency on the OATP2B1 transporter [1]. In the same comprehensive in vitro panel, R3S was a strong inhibitor of all OATP isoforms tested (OATP1A2, 1B1, 1B3, 2B1), while R3G's OATP inhibition was selective for OATP2B1 [1]. Additionally, R3S—but not R3G—strongly displaced the site I marker warfarin from human serum albumin [1]. This profile positions R3G as a distinct pharmacokinetic interactant: it shares resveratrol's CYP3A4 liability but lacks the albumin-displacing and broad OATP-inhibitory properties of R3S.

Drug-drug interaction CYP3A4 inhibition OATP transport

Scalable Synthesis Route Enables Cost-Effective Procurement of High-Purity R3G Reference Standard

A practical synthesis of resveratrol 3-O-β-D-glucuronide, suitable for preparation of large quantities, has been developed using selective deacetylation of resveratrol triacetate with ammonium acetate, representing a simplified route relative to earlier trichloroacetimidate donor-based methods [1]. Separately, a concise synthesis achieved higher yield than previously reported by employing the more common trichloroacetimidate glucuronide donor [2]. The availability of a scalable synthetic route with documented higher yields directly translates to improved commercial supply continuity and reduced per-unit cost for authenticated R3G reference material, a consideration absent for metabolites that can only be obtained via low-yield isolation from biological matrices.

Chemical synthesis Reference standard production Scale-up

Validated Application Scenarios for trans-Resveratrol 3-O-β-D-Glucuronide Based on Quantitative Differentiation Evidence


Authentic Reference Standard for Human Pharmacokinetic and Bioavailability Studies of Resveratrol

Given that R3G is one of the two most abundant circulating resveratrol metabolites in humans—with metabolite-to-parent AUC ratios reaching up to 9 in preclinical models—it must be included as an authentic calibrator in any LC-MS/MS or UHPLC-HRMS method intended for human plasma quantification [1]. Regulatory pharmacokinetic submissions that omit R3G quantification systematically underestimate total resveratrol exposure and may fail to meet bioanalytical method validation criteria for metabolite coverage [2].

Test Article for G1-Specific Cell Cycle Arrest Studies in Colorectal Cancer Research

R3G is the only resveratrol-derived metabolite shown to induce G1 cell cycle arrest in colon cancer cell lines via an A3 adenosine receptor- and cyclin D1-dependent mechanism [1]. Research programs investigating non-S-phase checkpoint regulation in colorectal carcinogenesis should procure R3G as the primary test compound, as neither resveratrol (S phase arrest) nor R3S (no cell cycle effect) engages this pathway [1].

Selective Modulator of the SIRT1-CXCR2 Axis in Macrophage Inflammation Models

R3G upregulates SIRT1 mRNA (+22.7%) and moderately suppresses CXCR2 surface protein (−5.33%) in LPS-activated macrophages at 1 μM, a pharmacological profile not shared by any sulfate metabolite [1]. This makes R3G the compound of choice for dissecting SIRT1-dependent anti-inflammatory mechanisms in innate immune cells, particularly in studies where sulfate metabolites would confound results through their preferential MCP-1/IL-8 suppression activity [1].

CYP3A4 Inhibition Liability Screening in Drug-Drug Interaction Panels

R3G inhibits CYP3A4 with potency comparable to resveratrol [1]. Pharmaceutical development programs assessing interaction risk for CYP3A4-substrate co-medications (e.g., statins, calcium channel blockers) in the context of resveratrol-containing dietary supplements must include R3G as a discrete test article. R3S cannot serve as a surrogate because its interaction profile is dominated by pan-OATP inhibition and HSA site I displacement rather than CYP3A4 inhibition [1].

Quote Request

Request a Quote for trans-Resveratrol 3-O-|A-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.